molecular formula C26H24NP B3055908 Benzenamine, N-[2-(diphenylphosphino)phenyl]-2,6-dimethyl- CAS No. 678172-40-2

Benzenamine, N-[2-(diphenylphosphino)phenyl]-2,6-dimethyl-

Cat. No.: B3055908
CAS No.: 678172-40-2
M. Wt: 381.4 g/mol
InChI Key: YEMHRBQCCGIVPK-UHFFFAOYSA-N
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Description

Benzenamine, N-[2-(diphenylphosphino)phenyl]-2,6-dimethyl- is an organophosphorus compound that features a benzenamine core substituted with a diphenylphosphino group and two methyl groups at the 2 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, N-[2-(diphenylphosphino)phenyl]-2,6-dimethyl- typically involves the following steps:

    Formation of the Diphenylphosphino Intermediate: The initial step involves the preparation of the diphenylphosphino intermediate. This can be achieved by reacting chlorodiphenylphosphine with a suitable nucleophile, such as lithium or magnesium, to form the diphenylphosphino anion.

    Coupling Reaction: The diphenylphosphino intermediate is then coupled with 2,6-dimethylbenzenamine under controlled conditions. This step often requires the use of a palladium catalyst and a base, such as potassium carbonate, to facilitate the coupling reaction.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of Benzenamine, N-[2-(diphenylphosphino)phenyl]-2,6-dimethyl- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reactions are carried out in large reactors to produce the compound in bulk quantities. The purification process may involve more advanced techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, N-[2-(diphenylphosphino)phenyl]-2,6-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the phosphine group to a phosphine hydride. Reducing agents such as lithium aluminum hydride are typically used.

    Substitution: The compound can undergo substitution reactions where the phosphine group is replaced by other functional groups. This can be achieved using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide, ethyl bromide).

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphine hydrides.

    Substitution: Various substituted benzenamine derivatives.

Scientific Research Applications

Benzenamine, N-[2-(diphenylphosphino)phenyl]-2,6-dimethyl- has several scientific research applications, including:

    Catalysis: The compound is used as a ligand in transition metal catalysis, particularly in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions.

    Material Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.

    Medicinal Chemistry: Research is ongoing to explore its potential as a pharmacophore in drug design and development.

Mechanism of Action

The mechanism of action of Benzenamine, N-[2-(diphenylphosphino)phenyl]-2,6-dimethyl- involves its ability to coordinate with metal centers in catalytic processes. The diphenylphosphino group acts as a ligand, forming stable complexes with transition metals. These complexes facilitate various chemical transformations by providing a suitable environment for the reaction to occur. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed.

Comparison with Similar Compounds

Similar Compounds

    Benzenamine, N-[2-(diphenylphosphino)phenyl]-: Lacks the methyl groups at the 2 and 6 positions.

    Benzenamine, N-[2-(diphenylphosphino)phenyl]-2-methyl-: Contains only one methyl group at the 2 position.

    Benzenamine, N-[2-(diphenylphosphino)phenyl]-2,4,6-trimethyl-: Contains three methyl groups at the 2, 4, and 6 positions.

Uniqueness

Benzenamine, N-[2-(diphenylphosphino)phenyl]-2,6-dimethyl- is unique due to the presence of two methyl groups at the 2 and 6 positions, which can influence its steric and electronic properties. This structural feature can affect its reactivity and the stability of the metal complexes it forms, making it distinct from other similar compounds.

Properties

IUPAC Name

N-(2-diphenylphosphanylphenyl)-2,6-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24NP/c1-20-12-11-13-21(2)26(20)27-24-18-9-10-19-25(24)28(22-14-5-3-6-15-22)23-16-7-4-8-17-23/h3-19,27H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEMHRBQCCGIVPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24NP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30477721
Record name Benzenamine, N-[2-(diphenylphosphino)phenyl]-2,6-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30477721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

678172-40-2
Record name Benzenamine, N-[2-(diphenylphosphino)phenyl]-2,6-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30477721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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